molecular formula C6H9NO2 B3350683 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- CAS No. 29473-56-1

2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-

Cat. No.: B3350683
CAS No.: 29473-56-1
M. Wt: 127.14 g/mol
InChI Key: BQOSSWIFXGPIRN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dihydro-2H-Pyrrol-2-one Systems

Research into dihydro-2H-pyrrol-2-one systems has evolved significantly, particularly over the last fifteen years. researchgate.net Initial investigations laid the groundwork for understanding the fundamental properties and reactivity of this scaffold. More recent research has focused on the development of sophisticated synthetic methodologies to create substituted derivatives. researchgate.net This has been driven by the discovery of numerous natural products and biologically active molecules containing this core structure. The advancement in catalytic systems, including photocatalysis, electrocatalysis, and various forms of transition-metal catalysis, has substantially broadened the accessibility and diversity of these compounds. researchgate.net However, the preparation of the core structure can be challenging, which has spurred continuous innovation in synthetic approaches. researchgate.net

Significance of the 2H-Pyrrol-2-one Core in Modern Organic and Medicinal Chemistry

The 2H-pyrrol-2-one core is a privileged scaffold in the fields of organic and medicinal chemistry due to its widespread presence in bioactive compounds and its versatility as a synthetic building block.

The dihydro-2H-pyrrol-2-one moiety is a key structural feature in a multitude of natural products and synthetic molecules that exhibit a wide range of biological activities. researchgate.netrsc.org These compounds have shown potential as anti-inflammatory, anti-cancer, and antimicrobial agents. nih.gov For instance, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been identified as having potential antitumoral effects. nih.gov The inherent bioactivity of this scaffold makes it an attractive target for drug discovery programs.

Table 1: Examples of Bioactive Scaffolds Mentioned in Research

Scaffold/Compound Class Associated Biological Activity
Dihydro-2H-pyrrol-2-one High bioavailability, medicinal applications researchgate.net
5-hydroxy-2H-pyrrol-2-ones Antitumoral, antiestrogenic effects nih.gov

Beyond its presence in bioactive molecules, the 2H-pyrrol-2-one core serves as a valuable intermediate for the synthesis of more complex molecular architectures. Its functional groups offer multiple reaction sites for further chemical transformations. researchgate.net Synthetic chemists have utilized this scaffold to construct diverse libraries of compounds for high-throughput screening and the development of new therapeutic agents. rsc.org A variety of synthetic methods, including multicomponent reactions and catalytic cyclizations, have been developed to access functionalized dihydro-2H-pyrrol-2-one derivatives. nih.gov

Academic Research Trajectories for 5-Ethoxy-3,4-dihydro-2H-pyrrol-2-one and its Analogs

While specific research on 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one is not extensively documented in publicly available literature, research on closely related analogs such as 5-methoxy-3,4-dihydro-2H-pyrrole provides insights into the potential properties and applications of this class of compounds. biosynth.com Research on analogs primarily focuses on the development of novel synthetic routes and the evaluation of their biological activities. For example, studies on 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones have demonstrated a viable synthetic method and have opened avenues for creating diverse libraries for drug discovery. rsc.org The synthesis of various substituted 3,4-dihydro-2H-pyrroles has been achieved through methods like hydrogenative cyclization of nitro ketones. nih.gov

Table 2: Synthetic Methodologies for Dihydro-2H-pyrrol-2-one Analogs

Synthetic Method Precursors Catalyst/Conditions Product Class
Base-assisted cyclization Ketonitriles KOH/DMSO 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones rsc.org
Hydrogenative cyclization Ketones, aldehydes, nitroalkanes Ni/SiO2 Substituted 3,4-dihydro-2H-pyrroles nih.gov

Scope and Research Objectives of the Present Scholarly Work

This scholarly work aims to provide a comprehensive overview of the 2H-pyrrol-2-one chemical scaffold, with a particular emphasis on dihydro-2H-pyrrol-2-one systems. The primary objectives are:

To summarize the historical development and the evolution of synthetic strategies for dihydro-2H-pyrrol-2-one derivatives.

To highlight the significance of the 2H-pyrrol-2-one core in the design and discovery of new bioactive molecules and as a versatile synthetic tool.

To explore the current academic research landscape for analogs of 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one, identifying key findings and future research directions.

To consolidate the available information into a structured and scientifically accurate article that can serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

By achieving these objectives, this work will contribute to a deeper understanding of the importance of the 2H-pyrrol-2-one scaffold and stimulate further research into its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-9-6-4-3-5(8)7-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOSSWIFXGPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480261
Record name 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29473-56-1
Record name 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the 2h Pyrrol 2 One Core and Its 5 Ethoxy 3,4 Dihydro Substituent

Multicomponent Reaction Strategies for Pyrrol-2-one Derivatives

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, have become a cornerstone for the efficient synthesis of pyrrole (B145914) and pyrrol-2-one derivatives. bohrium.comnih.gov These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. bohrium.com The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been successfully achieved using three-component reactions involving aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate (B90230). beilstein-journals.orgnih.gov

Brønsted acids are effective catalysts for the synthesis of the pyrrol-2-one core, often by activating carbonyl groups or imines toward nucleophilic attack. A key strategy involves the acid-catalyzed condensation of an aromatic aldehyde and an amine to generate a reactive iminium species. nih.gov This intermediate is then intercepted by an enol, such as that derived from sodium diethyl oxalacetate in an acidic environment, to initiate the ring-forming cascade. nih.gov Citric acid has been utilized as a green and effective catalyst for this transformation. nih.gov The initial step is the formation of an imine from the aldehyde and amine, which is then protonated by the acid to form a more electrophilic iminium ion, setting the stage for the subsequent cyclization. nih.gov

Transition metals play a pivotal role in constructing the pyrrol-2-one skeleton through various catalytic cycles. Copper-catalyzed MCRs, for instance, are a convenient method for accessing a wide range of heterocycles, including the 1,3-dihydro-2H-pyrrol-2-one core. researchgate.net Palladium catalysis has been employed in the dearomative C2- and C3-arylation of 1H-pyrroles, providing a pathway to 2H-pyrrole derivatives. chim.it

A notable development is the use of nickel catalysts for the hydrogenative cyclization of γ-nitro ketones, which are themselves accessible from a three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.gov This process directly yields the 3,4-dihydro-2H-pyrrole ring system, demonstrating the power of transition metals in tandem hydrogenation and cyclization reactions. nih.gov Similarly, zinc and rhodium complexes have been shown to catalyze the conversion of dienyl azides into substituted pyrroles under mild, room-temperature conditions, offering an efficient route to the core ring structure. organic-chemistry.orgnih.gov

Table 1: Comparison of Catalytic Strategies for Pyrrol-2-one and Dihydropyrrole Core Synthesis

Catalytic System Key Reactants Product Type Key Features Reference(s)
Brønsted Acid (Citric Acid)Aromatic Aldehyde, Amine, Sodium Diethyl Oxalacetate3-Hydroxy-3-pyrroline-2-oneGreen catalyst, iminium ion intermediate. nih.gov
CopperVarious (MCRs)Heterocycles (incl. pyrrol-2-ones)High efficiency in MCRs. researchgate.net
Nickel/SiO₂γ-Nitro Ketones3,4-Dihydro-2H-pyrroleHydrogenative cyclization, direct formation of the dihydro moiety. nih.gov
Zinc/RhodiumDienyl AzidesSubstituted PyrrolesMild reaction conditions, high functional group tolerance. organic-chemistry.orgnih.gov
Organocatalyst (Thiourea)Nitroolefins, α-Isocyano SubstratesChiral 3-Aryl PyrrolesEnantioselective aromatization of a dihydro-2H-pyrrole intermediate. nih.gov

Organocatalysis has emerged as a powerful tool for the synthesis of pyrroles, providing an alternative to metal-based catalysts from a green chemistry perspective. nih.gov Formal [3+2] cycloaddition reactions catalyzed by organocatalysts represent a promising approach for constructing the five-membered pyrrole ring. nih.gov Furthermore, hybrid systems that combine different catalytic modes are gaining traction. For example, a heteroditopic macrocycle has been designed to function as an organocatalytic nanoreactor, facilitating the synthesis of pyrroloacridinones in water, demonstrating a blend of supramolecular chemistry and organocatalysis. beilstein-journals.org This approach allows for the efficient construction of complex fused pyrrole systems in an environmentally friendly solvent. beilstein-journals.org

There is a significant trend towards developing more environmentally benign synthetic protocols for pyrrol-2-one derivatives. The use of water as a solvent is highly advantageous due to its ability to form strong hydrogen bonds and its non-toxic nature. orientjchem.org An on-water multicomponent approach for pyrrole synthesis has been developed, highlighting the benefits of aqueous media. bohrium.com Other green strategies include the use of ethanol (B145695) as a recyclable solvent or conducting reactions under solvent-free conditions, for instance, by using a grinding method which is both economical and eco-friendly. nih.govorientjchem.org The use of recyclable catalysts, such as the BATA-MC nanoreactor, further enhances the green credentials of these synthetic routes. beilstein-journals.org

Functionalization and Derivatization Strategies at the 5-Ethoxy Position and Dihydro Moiety

The 5-ethoxy group is typically introduced during the MCR synthesis of the pyrrol-2-one ring, for example, by using a reactant like sodium diethyl oxalacetate. nih.gov The 3,4-dihydro moiety is either formed directly, as in the hydrogenative cyclization of nitro ketones, or results from the partial reduction of a pyrrole ring. chim.itnih.gov Derivatization of the pre-formed 3,4-dihydro-2H-pyrrol-2-one core offers a route to novel analogs. For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be functionalized by nucleophilic addition of amines at the 3-position. beilstein-journals.org The dihydro-pyrrole ring itself can be a substrate for further reactions; for instance, 3,4-dihydro-2H-pyrrole-2-carbonitriles can be oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles, demonstrating a functionalization of the dihydro core. nih.gov

The presence of stereocenters in the 3,4-dihydro-2H-pyrrol-2-one ring makes enantioselective synthesis a critical area of research. Organocatalysis provides a powerful platform for achieving high levels of stereocontrol. A notable example is the kinetic resolution of racemic 3,4-dihydro-2H-pyrroles, which are intermediates in the Barton-Zard reaction. nih.gov Using a quinine-derived thiourea (B124793) catalyst, an enantioselective aromatization can be performed, yielding highly enantioenriched (+)-3-aryl pyrroles while recovering the unreacted (+)-3,4-dihydro-2H-pyrrole. nih.gov Subsequent aromatization of the recovered enantiomer with a different quinidine-derived catalyst can furnish the opposite (–)-enantiomer of the product. nih.gov

Transition metal catalysis also enables enantioselective transformations. Palladium-catalyzed enantioselective allylation of pyrroles can generate C3-substituted spiro-2H-pyrroles with high enantiomeric excess, which can then be converted to other chiral structures. chim.it Furthermore, chemoselective reduction of both C=C bonds in a chiral 2H-pyrrole can lead to the enantioselective formation of a 3,4-dihydro-2H-pyrrole derivative. chim.it

Regioselective Functionalization and Substituent Introduction

The regioselective functionalization of the 2H-pyrrol-2-one core is crucial for building molecular complexity and modulating the properties of the final compound. The reactivity of the 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one scaffold is influenced by the interplay of the electron-donating ethoxy group at the C5 position, the lactam carbonyl, and the endocyclic double bond.

A primary strategy for introducing the 5-ethoxy group involves the substitution of a 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one precursor. These hydroxy derivatives can be synthesized through various methods, including the base-assisted cyclization of 3-cyanoketones. nih.govresearchgate.netmdpi.com Once the 5-hydroxy-pyrrolone is obtained, etherification can be achieved under acidic conditions with ethanol. For instance, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with alcohols in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid yields the corresponding 5-alkoxy derivatives, a reaction which can be analogously applied to the pyrrolone system. nih.gov

Further functionalization of the 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one can be directed to different positions on the heterocyclic ring. The C4 position, for example, can be functionalized by introducing acyl or aroyl groups through three-component reactions involving esters of acylpyruvic or aroylpyruvic acids, aromatic aldehydes, and amines. beilstein-journals.org The resulting carbonyl group at C4 then serves as a handle for subsequent nucleophilic addition reactions. beilstein-journals.org

The introduction of substituents at the nitrogen atom (N1) is another common functionalization strategy. This can be accomplished during the initial synthesis of the pyrrolone core, for example, through multicomponent reactions that incorporate a primary amine. beilstein-journals.orgnih.gov

The table below summarizes some regioselective functionalization reactions applicable to the 2H-pyrrol-2-one core, which could be adapted for the 5-ethoxy-3,4-dihydro- derivative.

PositionReaction TypeReagents and ConditionsResulting Substituent
C5 EtherificationEthanol, Acid Catalyst (e.g., H₂SO₄)Ethoxy
C4 AcylationAcylpyruvic acid esters, Aldehydes, AminesAcyl
N1 AminationPrimary Amines in multicomponent reactionVarious N-substituents
C3 AminationAmines as nucleophiles on 3-hydroxy derivativesAmino

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and functionalization of 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one is fundamental for optimizing reaction conditions and predicting outcomes. These investigations often combine experimental studies with computational modeling.

Proposed Reaction Pathways and Intermediates

The formation of the 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one typically proceeds through a 5-hydroxy intermediate. A plausible mechanism for the synthesis of 5-alkoxy-1H-pyrrol-2(5H)-one derivatives has been proposed. researchgate.net The initial step is often the formation of the 5-hydroxy-pyrrolone. For example, in the base-assisted cyclization of 3-cyanoketones, the reaction is initiated by the deprotonation of the cyanoketone, followed by an intramolecular cyclization and subsequent oxidation to yield the 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one. nih.govresearchgate.net

The subsequent conversion to the 5-ethoxy derivative likely proceeds via an acid-catalyzed substitution of the hydroxyl group. Protonation of the hydroxyl group by an acid catalyst makes it a good leaving group (water). Ethanol, acting as a nucleophile, then attacks the carbocationic center at C5, followed by deprotonation to yield the final 5-ethoxy product.

For other functionalizations, such as the introduction of an acyl group at C4, the mechanism often involves the initial formation of an iminium species from the reaction of an aldehyde and an amine. This is followed by a nucleophilic attack from an enolized dicarbonyl compound and subsequent intramolecular cyclization. beilstein-journals.org

Computational Validation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for validating proposed reaction mechanisms and understanding the electronic structure and reactivity of intermediates and transition states. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net

DFT calculations can be employed to model the reaction energy profiles for the synthesis of the 2H-pyrrol-2-one core. For instance, computational studies on the synthesis of pyrrolidinedione derivatives have elucidated the energy barriers for different steps, such as Michael addition and cyclization. nih.gov Similar studies on the synthesis of substituted 3-hydroxy-3-pyrroline-2-ones have shown that the kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

In the context of 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one, DFT studies could be used to:

Calculate the relative stabilities of different tautomers of the 2H-pyrrol-2-one ring.

Model the transition state energies for the substitution of the 5-hydroxy group with an ethoxy group to confirm the proposed acid-catalyzed mechanism.

Predict the most likely sites for further electrophilic or nucleophilic attack on the 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one scaffold, thus guiding regioselective functionalization strategies.

The table below presents a summary of key intermediates and transition states that could be investigated using computational methods for the synthesis of 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one.

Reaction StepKey Species for Computational StudyInformation Gained
Core Synthesis Enolate/Enamine intermediate, Cyclization transition stateReaction feasibility, Stereochemical outcome
Etherification Protonated 5-hydroxy intermediate, C5-carbocation, Etherification transition stateReaction barrier, Plausibility of S_N1-type mechanism
Functionalization Iminium ion, Enol intermediate, Annulation transition stateRegioselectivity, Influence of substituents

Chemical Reactivity and Mechanistic Studies of 2h Pyrrol 2 One, 5 Ethoxy 3,4 Dihydro and Analogs

Electrophilic and Nucleophilic Reactivity Profiles

The 3-pyrrolin-2-one core of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- exhibits both electrophilic and nucleophilic characteristics. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the C-4 position susceptible to nucleophilic attack. Conversely, the nitrogen atom and the C-3 position can act as nucleophilic centers. The 5-ethoxy group further influences the reactivity, primarily through its electron-donating resonance effect, which enhances the nucleophilicity of the conjugated system.

Nucleophilic Reactions:

The carbonyl group at C-2 readily undergoes nucleophilic addition, a characteristic reaction of ketones and aldehydes. libretexts.orgmasterorganicchemistry.com Various nucleophiles, including organometallic reagents and hydrides, can add to the carbonyl carbon, leading to the formation of tetrahedral intermediates that can be subsequently protonated to yield alcohols. youtube.com

Furthermore, the C-4 position is prone to Michael-type additions due to its electron-deficient nature. This reactivity is a cornerstone for the functionalization of the pyrrolinone ring.

Electrophilic Reactions:

Electrophilic substitution reactions can occur at the C-3 position, which is activated by the nitrogen atom. msu.edu Halogenation and nitration are examples of electrophilic substitutions that have been observed in related pyrrolinone systems. researchgate.net The lone pair of electrons on the nitrogen atom can also be targeted by electrophiles, leading to N-alkylation or N-acylation.

The following table summarizes the observed reactivity of analogous 3-pyrrolin-2-one systems with various electrophiles and nucleophiles:

Reagent TypeSpecific ReagentSite of AttackProduct TypeReference
NucleophileGrignard ReagentsC-2 (Carbonyl)Tertiary Alcohols youtube.com
NucleophileCyanideC-4 (Michael Addition)4-Cyano-pyrrolidin-2-ones researchgate.net
ElectrophileBromineC-33-Bromo-3-pyrrolin-2-ones researchgate.net
ElectrophileNitronium tetrafluoroborateC-33-Nitro-3-pyrrolin-2-ones researchgate.net

Acid-Catalyzed Transformations and Rearrangement Mechanisms

Under acidic conditions, 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- and its analogs can undergo a variety of transformations, including hydrolysis, rearrangements, and cyclizations. The presence of the enol ether and the lactam functionalities makes the molecule susceptible to acid-catalyzed reactions.

Acid-catalyzed hydrolysis of the 5-ethoxy group can lead to the corresponding 5-hydroxy-3,4-dihydro-2H-pyrrol-2-one. This reaction typically proceeds through protonation of the ethoxy oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol (B145695). nih.gov

In a study on a related N-substituted 3-pyrrolin-2-one, acid-catalyzed transformation in the presence of sulfuric acid in toluene (B28343) led to the formation of two distinct heterocyclic moieties. This highlights the potential for complex rearrangements and cyclizations within this class of compounds under acidic conditions. researchgate.net

The proposed general mechanism for the acid-catalyzed hydrolysis of the 5-ethoxy group is as follows:

Protonation of the ethoxy oxygen: The Lewis acidic proton from the catalyst protonates the oxygen of the ethoxy group, making it a better leaving group.

Nucleophilic attack by water: A water molecule attacks the C-5 carbon.

Proton transfer: A proton is transferred from the attacking water molecule to a base.

Elimination of ethanol: The protonated ethoxy group leaves as ethanol, and a double bond is formed between C-5 and the oxygen, yielding the 5-hydroxy derivative.

These acid-catalyzed transformations are crucial for modifying the pyrrolinone scaffold and introducing further diversity.

Tautomerism Studies within the 3-Pyrrolin-2-one System

Tautomerism is a significant phenomenon in the chemistry of 3-pyrrolin-2-ones. beilstein-journals.org For 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-, several tautomeric forms can exist in equilibrium. The primary tautomerism involves the lactam-lactim equilibrium, where the proton can reside on either the nitrogen or the oxygen atom of the amide group.

Furthermore, keto-enol tautomerism can occur, involving the carbonyl group at C-2 and the adjacent C-3 position. The presence of the 5-ethoxy group introduces another possibility of tautomerism involving the enol ether system.

Studies on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the tautomerism is influenced by slight differences in energy between the tautomers and a significantly large rate constant for their interconversion. beilstein-journals.orgnih.gov In some cases, the enamine form is stabilized by intramolecular hydrogen bonding. beilstein-journals.org

The potential tautomeric forms of the 3-pyrrolin-2-one core include:

Lactam form: The most common form with a carbonyl group at C-2 and a secondary amine.

Lactim form: An isomer with a hydroxyl group at C-2 and an imine functionality.

Enamine form: Arising from the migration of a proton from C-4 to the carbonyl oxygen.

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrrolinone ring.

Advanced Reaction Cascade and Annulation Reactions

The reactive nature of the 3-pyrrolin-2-one scaffold makes it an excellent substrate for advanced reaction cascades and annulation reactions, leading to the construction of complex polycyclic systems. rsc.org These reactions often involve a sequence of intramolecular and intermolecular events, building molecular complexity in a single pot.

A metal-free regioselective oxidative annulation reaction of 2,4-pentanediones with primary amines has been developed to synthesize 5-alkylidene 3-pyrrolin-2-one derivatives. rsc.org This method allows for the incorporation of various radical donors into the pyrrolinone skeleton.

Furthermore, aza-annulation reactions of enamines with anhydrides have been shown to produce functionalized lactams, which can then be decarboxylated to yield 3-pyrrolin-2-ones. nih.gov This approach provides a practical route to this important class of heterocycles. researchgate.net Annulation of 1H-pyrrole-2,3-diones with thioacetamide (B46855) has also been reported as a novel approach to synthesize 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins). nih.gov

An example of a cascade reaction leading to a complex heterocyclic system is presented in the table below:

Starting MaterialsReagents and ConditionsProductKey TransformationsReference
2,4-Pentanedione, Primary Amine, Radical DonorMetal-free, Oxidative conditionsThiionized-, selenolized-, and alkylated 5-alkylidene 3-pyrrolin-2-onesAnnulation, Radical Incorporation rsc.org
Enamine, Maleic AnhydrideDiastereoselective aza-annulationFunctionalized γ-lactamAza-annulation nih.gov

Studies on Specific Bond Cleavage and Formation Processes

The chemical transformations of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- and its analogs often involve specific bond cleavage and formation events that are key to their synthetic utility.

C-N Bond Cleavage:

The cleavage of the C-N bond in the lactam ring can be achieved under certain conditions, leading to ring-opened products. For instance, reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been accomplished using a combination of a Lewis acid and photoredox catalysis. nih.govorganic-chemistry.org This process involves a single-electron transfer to the amide, followed by site-selective cleavage at the C2-N bond. While this has been demonstrated on a saturated pyrrolidine (B122466) ring, similar principles could potentially be applied to the unsaturated pyrrolinone system under specific conditions. Ring expansion reactions of bicyclic systems containing a common amine group can also proceed via C-N bond cleavage. semanticscholar.org

C-C Bond Cleavage:

In some instances, C-C bond cleavage can occur, leading to rearrangements or fragmentation of the pyrrolinone ring. An unprecedented C(CO)-C(Ar) bond cleavage of β-enaminones has been reported under mild, transition-metal-free conditions, leading to a cascade transformation that yields 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.net

Bond Formation:

Conversely, the formation of new C-C and C-N bonds is central to the synthetic applications of 3-pyrrolin-2-ones. As discussed in the previous sections, nucleophilic additions, Michael additions, and annulation reactions are all examples of processes that lead to the formation of new covalent bonds, allowing for the elaboration of the pyrrolinone core.

The following table provides examples of specific bond cleavage and formation processes in related systems:

ProcessSubstrateConditionsResultReference
C-N Bond CleavageN-Benzoyl pyrrolidineLewis acid, Photoredox catalysisReductive ring opening nih.govorganic-chemistry.org
C-C Bond Cleavageβ-EnaminoneMild, transition-metal-freeCascade to 5-hydroxy-1H-pyrrol-2(5H)-ones researchgate.net
C-C Bond FormationEnamine and Maleic AnhydrideAza-annulationγ-Lactam formation nih.gov

Advanced Structural Elucidation and Conformational Analysis of 2h Pyrrol 2 One, 5 Ethoxy 3,4 Dihydro and Derivatives

Application of X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as an unparalleled technique for the direct and unambiguous determination of the molecular structure of crystalline solids. For derivatives of 2H-Pyrrol-2-one, this method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are crucial for a definitive understanding of their three-dimensional architecture.

Representative Crystallographic Data for a 1,5-dihydro-2H-pyrrol-2-one Derivative

This table presents illustrative crystallographic data for a derivative to demonstrate the type of information obtained from X-ray analysis.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)105.2
Volume (ų)1305.4
Z4

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of research, particularly in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability. Studies on related lactam-containing molecules have shown that polymorphism can arise from differences in the packing of molecular layers. researchgate.net For instance, packing polymorphs have been observed where one form exhibits a "parallel" packing of 2D layers, while another displays a "herringbone" arrangement. researchgate.net

The investigation of polymorphism in 2H-Pyrrol-2-one derivatives would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and saturation levels) to identify and characterize potential polymorphic forms. nih.govmdpi.com Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are instrumental in identifying and studying the transitions between these forms. nih.gov

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions, leading to the formation of supramolecular motifs. In the case of 2H-Pyrrol-2-one derivatives, hydrogen bonding is a key interaction. The lactam moiety, with its N-H donor and C=O acceptor sites, can form robust hydrogen bonds, often leading to the creation of dimers or one-dimensional chains. researchgate.net

Integration of Multidimensional NMR Spectroscopy for Complex Structural Features

While X-ray crystallography provides a static picture of the solid-state structure, multidimensional NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-, and its derivatives, various NMR techniques are employed for a complete structural assignment.

Standard 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. rdd.edu.iq However, for a detailed analysis, 2D NMR experiments are indispensable.

Illustrative ¹H and ¹³C NMR Chemical Shift Data for a 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one Scaffold

This table provides expected chemical shift ranges based on known data for similar γ-lactam structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-175-180
C5-H4.8-5.285-95
C3-H₂2.2-2.630-40
C4-H₂1.8-2.225-35
O-CH₂-CH₃3.5-4.060-70
O-CH₂-CH₃1.1-1.414-16
N-H6.5-8.0-

The determination of the relative and absolute stereochemistry is crucial for chiral molecules. For derivatives of 2H-Pyrrol-2-one, which can possess stereocenters, advanced NMR techniques are vital. The Nuclear Overhauser Effect (NOESY) experiment is particularly useful for determining the relative configuration of stereocenters. nih.gov NOESY detects through-space interactions between protons that are in close proximity, allowing for the establishment of their relative spatial orientation. For instance, a strong NOE between protons on two different stereogenic centers would indicate that they are on the same face of the ring. nih.govwordpress.com

The five-membered ring of 2H-Pyrrol-2-one derivatives is not perfectly flat and can undergo conformational changes. Variable-temperature NMR studies can provide insights into these dynamic processes. acs.org By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for conformational interconversions, such as ring-puckering. These studies can reveal the presence of different conformers in solution and the rates at which they interconvert.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. nih.govmdpi.com These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. dtic.milacs.org

For 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-, the characteristic vibrational modes of the γ-lactam ring and the ethoxy group can be readily identified. The IR and Raman spectra of these compounds are complementary, and together they provide a comprehensive vibrational profile.

Characteristic Vibrational Frequencies for a 5-ethoxy-3,4-dihydro-2H-pyrrol-2-one Scaffold

This table presents expected vibrational frequencies for key functional groups based on data for analogous compounds.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretching3200-3400
C-H (aliphatic)Stretching2850-3000
C=O (lactam)Stretching1680-1720
C=CStretching~1650
C-O (ether)Stretching1050-1150
C-NStretching1200-1350

The most prominent band in the IR spectrum is typically the C=O stretching vibration of the lactam, which appears as a strong absorption in the region of 1680-1720 cm⁻¹. rdd.edu.iq The N-H stretching vibration is also characteristic, appearing as a broader band around 3200-3400 cm⁻¹. The C-O stretching of the ethoxy group gives rise to strong bands in the 1050-1150 cm⁻¹ region. Raman spectroscopy is particularly useful for observing the C=C stretching vibration and other symmetric vibrations that may be weak in the IR spectrum. researchgate.netnih.gov The combination of IR and Raman data provides a powerful method for structural confirmation and for studying intermolecular interactions, as these can cause shifts in the vibrational frequencies. youtube.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. jocpr.comresearchgate.net This method allows for the calculation of a wide range of properties, including optimized geometries, reaction energies, and spectroscopic parameters, providing a balance between accuracy and computational cost. jocpr.com For 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- , DFT would be the primary tool to understand its intrinsic properties.

Prediction of Tautomeric Equilibria and Stability

Lactam-containing heterocycles, such as 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- , can exist in different tautomeric forms. The primary form is the lactam (a cyclic amide), but it can also exist in the lactim (a cyclic imino-ether) form through proton transfer. The position of this equilibrium is critical as it dictates the molecule's reactivity, hydrogen bonding capability, and biological function.

DFT calculations are highly effective for predicting the relative stabilities of tautomers. jocpr.comresearchgate.net By calculating the ground-state energies of each possible tautomer (the lactam and the lactim forms of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- ), researchers can determine which form is more stable and by how much. jocpr.comnih.gov Studies on similar heterocyclic systems like pyridones and pyrimidinones (B12756618) have successfully used DFT to identify the predominant tautomers in different environments. researchgate.netnih.gov The calculations typically involve optimizing the geometry of each tautomer and then computing their relative energies, Gibbs free energies, and equilibrium constants. jocpr.com The choice of the DFT functional (e.g., B3LYP, PW6B95) and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov Solvation models can also be incorporated to predict how the tautomeric equilibrium shifts in different solvents. jocpr.com

Table 1: Hypothetical DFT Data for Tautomeric Equilibrium of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- This table is illustrative and shows the type of data that would be generated from a DFT study.

TautomerStructureRelative Energy (kcal/mol)Dipole Moment (Debye)Predicted Population (%)
Lactam FormLactam Form0.003.598.2
Lactim FormLactim Form+2.51.81.8

Transition State Analysis and Reaction Energetics

DFT is also a powerful tool for mapping out reaction pathways and calculating the energy barriers associated with them. nih.govresearchgate.net For 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- , potential reactions of interest include hydrolysis of the lactam ring, synthesis reactions, or photoisomerization. researchgate.netrsc.org

To study a reaction, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. researchgate.netyoutube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations have been used to investigate the hydrolysis mechanisms of other lactams and amides, identifying key intermediates and transition states. researchgate.netresearchgate.net For instance, a study on cisplatin (B142131) hydrolysis used DFT to optimize the transition state geometries and calculate the activation barriers for each step. researchgate.net Similarly, the mechanism for the formation of γ-lactams via C-H amidation was elucidated using DFT, which calculated the energy barriers for different spin states and reaction pathways. nih.gov Such an analysis for 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- would provide a deep understanding of its chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. youtube.comethz.ch A molecule like 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- is not static; its five-membered ring can pucker, and the ethoxy side chain can rotate. These motions define its conformational landscape.

MD simulations generate a trajectory of atomic positions over time by solving Newton's equations of motion. youtube.com This allows researchers to explore the different low-energy conformations the molecule can adopt and the transitions between them. nih.govacs.org By analyzing this trajectory, one can identify the most stable conformers, understand the flexibility of different parts of the molecule, and calculate thermodynamic properties. ethz.ch MD simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.govyoutube.com For example, MD simulations have been used to understand how kinase inhibitors like imatinib (B729) bind to their target proteins by revealing the conformational changes involved. nih.gov For the title compound, MD could reveal the preferred orientation of the ethoxy group and the puckering of the dihydropyrrole ring, which are crucial for its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.com If 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- or its derivatives were found to have biological activity (e.g., as enzyme inhibitors or antibacterial agents), QSAR would be a valuable tool for optimizing their potency. nih.govnih.govbeilstein-journals.org

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a biological response. creative-biolabs.comnih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). mdpi.com To build a model, a dataset of compounds with known activities is required. nih.govrsc.org For pyrrolidine (B122466) and pyrrolopyrimidine derivatives, QSAR models have been successfully developed to predict their activity as neuraminidase inhibitors and Bruton's tyrosine kinase inhibitors, respectively. nih.govnih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemists to focus on the most promising candidates. mdpi.comrsc.org

Table 2: Example Molecular Descriptors for a QSAR Study This table shows typical descriptors that could be used in a QSAR model for pyrrolone derivatives.

Descriptor TypeDescriptor NameDescriptionPotential Influence on Activity
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the molecule's ability to donate electrons.
Electronic Dipole MomentMeasure of the molecule's overall polarity.Influences solubility and electrostatic interactions.
Steric Molecular WeightMass of the molecule.Affects size and fit within a binding pocket.
Steric Molecular VolumeThe volume occupied by the molecule.Related to steric hindrance and receptor fit.
Lipophilic LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Measures hydrophobicity, affecting membrane permeability.
Topological Number of Rotatable BondsCount of bonds allowing free rotation.Relates to conformational flexibility.

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net These predictions serve two main purposes: they can help in the interpretation of experimental spectra and validate that the computed structure corresponds to the real-world molecule.

DFT is the most common method for predicting NMR chemical shifts and IR vibrational frequencies. nih.govnih.gov By calculating these parameters for a proposed structure, like that of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- , and comparing them to experimental data, one can confirm the structural assignment. ruc.dk This synergy between computation and experiment is particularly powerful for distinguishing between isomers or tautomers, where spectra might be complex. nih.govruc.dk For example, DFT calculations have been used to assign the vibrational modes of different lactam tautomers in 2D IR spectra, allowing for their unambiguous identification in solution. nih.gov Similarly, computational protocols combining machine learning and DFT have been developed to accurately predict NMR chemical shifts for conformationally flexible metabolites, aiding in their structural elucidation. nih.gov

Mechanistic Biological and Pharmacological Research of Pyrrol 2 One Derivatives

Enzyme Inhibition and Receptor Modulation Studies

Pyrrol-2-one derivatives have been extensively studied for their ability to interact with various biological macromolecules, leading to the modulation of enzyme activity and receptor function. This has established them as a versatile scaffold for designing targeted inhibitors.

Inhibition Mechanisms of Specific Biological Targets (e.g., HIV integrase, MDM2, Dengue virus helicase)

HIV Integrase Inhibition

HIV integrase (IN) is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. mdpi.com 3-Hydroxy-1,5-dihydro-pyrrol-2-one (HDPO) derivatives have emerged as a novel series of HIV IN inhibitors. mdpi.com These compounds are designed as advanced analogs of 2-hydroxy-3-heteroaryl acrylic acids (HHAAs). The cyclic structure of the HDPO moiety creates a favorable configuration for coordinating the two essential metal ions in the active site of HIV IN, leading to improved enzymatic and antiviral activity. mdpi.com

Further studies on diketo acid derivatives, including 1-benzyl-pyrrolyl diketo acids, have explored their dual inhibitory mechanism against both HIV-1 integrase and RNase H. Computational and structure-activity relationship (SAR) studies suggest that the 1-benzyl-pyrrolyl diketo acid series shows good inhibition against IN, while the corresponding ester series is more active against RNase H.

MDM2 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target in cancer therapy. Inhibiting this interaction can reactivate p53, leading to tumor suppression. Several pyrrolidone and pyrrole (B145914) derivatives have been identified as potent inhibitors of the p53-MDM2 interaction.

Structure-based design has led to the discovery of pyrrolidone scaffolds that show nanomolar inhibitory activity (Ki). These compounds interact with the deep binding groove on the MDM2 protein through both hydrophobic and hydrogen bonding interactions. Optimization of these initial hits has produced derivatives with significantly improved inhibitory potency and selective antiproliferative activity against tumor cells. For instance, triarylpyrrole compounds have been developed that inhibit both the MDM2-p53 and the related MDMX-p53 interactions, with some derivatives showing MDM2 IC50 values as low as 0.11 μM.

Dengue Virus Helicase Inhibition

The Dengue virus (DENV) nonstructural protein 3 (NS3) is an essential enzyme with helicase and ATPase activity, making it a promising target for antiviral drugs. mdpi.com A class of inhibitors featuring a 4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one scaffold has been identified as specific inhibitors of DENV NS3 ATPase activity. mdpi.com Unlike other inhibitors, these pyrrolone compounds did not inhibit DENV RNA unwinding or the helicase activity of the related Hepatitis C Virus (HCV), indicating a specific mechanism of action. mdpi.com The most potent compounds from this class inhibited DENV replicons and West Nile Virus replication in cellular assays with half-maximal inhibitory concentrations of around 20-36 μM. mdpi.com This research highlights the potential of pyrrolone derivatives as specific flavivirus inhibitors targeting the viral helicase. mdpi.com

Antimicrobial and Antibacterial Activity Mechanistic Elucidation

Pyrrole derivatives are recognized for their broad-spectrum antimicrobial properties, forming the structural basis for many natural and synthetic antibacterial agents. acs.org Their mechanism of action often involves interfering with essential cellular processes in pathogens.

Research has demonstrated that simple pyrroles and their derivatives exhibit activity against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, and Candida albicans. The specific substitutions on the pyrrole ring significantly influence the spectrum and potency of their activity. For example, reversal studies have suggested that 2-pyrrol-2-yl-1-pyrroline may exert its antibacterial effect by interfering with glycine (B1666218) metabolism.

In the context of tuberculosis, novel pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of the Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis system of Mycobacterium tuberculosis. This enzyme is an attractive target because it is essential for the bacterium and is structurally distinct from mammalian fatty acid synthesis enzymes. Molecular docking studies have helped to rationalize the interaction between these pyrrole derivatives and the ENR active site, guiding the synthesis of compounds with significant antimycobacterial activity.

Anti-inflammatory and Analgesic Property Investigations

Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, highlighting the scaffold's importance in this therapeutic area. Research has focused on synthesizing new pyrrole derivatives with improved efficacy and safety profiles, often by targeting cyclooxygenase (COX) enzymes.

Novel pyrrole derivatives have been developed as dual inhibitors of COX-2 and 5-lipoxygenase (LOX), which could offer a safer alternative to traditional NSAIDs. Pyrrole-cinnamate hybrids, for instance, have shown a promising combination of in vitro LOX and COX-2 inhibitory activities, with IC50 values for COX-2 inhibition as low as 0.55 μM.

Exploration of Other Pharmacological Actions (e.g., Anti-cancer mechanisms, neuroprotective effects)

Anti-cancer Mechanisms

The pyrrole scaffold is present in numerous compounds with significant anti-cancer properties. Lamellarins, a class of marine alkaloids based on a pyrrolo[2,1-a]isoquinoline (B1256269) structure, are highly cytotoxic to a wide range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range. Their mechanisms of action are often multi-targeted, including the inhibition of Topoisomerase I and protein kinases, as well as direct action on mitochondria to induce apoptosis.

Synthetic pyrrole derivatives have also been developed as potent anti-cancer agents. For instance, certain derivatives were synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are involved in tumor growth and angiogenesis. These compounds were shown to bind to and form stable complexes with these receptors, inducing apoptosis in malignant cells. Other research has identified pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety that exhibit significant anticancer activity against human lung cancer cells.

Neuroprotective Effects

Pyrrole derivatives have shown considerable promise in the context of neurodegenerative diseases like Alzheimer's. Studies have investigated novel pyrrolidine-2-one derivatives for their ability to counteract cognitive deficits. In mouse models, these compounds were effective at treating behavioral and biochemical changes induced by scopolamine, a substance that causes memory impairment. The neuroprotective mechanism appears to involve the inhibition of acetylcholinesterase (AChE) and the mitigation of oxidative stress by modulating levels of lipid peroxidation, glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD).

Further research has confirmed the neuroprotective and antioxidant properties of other pyrrole-based compounds. In various in vitro models of neurotoxicity, these derivatives demonstrated significant protective effects, increasing cell viability and protecting against oxidative stress-induced cell death. Some compounds showed potent neuroprotective effects at concentrations as low as 1 µM.

Molecular Docking and Binding Interaction Analyses

Molecular docking has become an indispensable tool in the study of pyrrol-2-one derivatives, providing critical insights into their binding modes and helping to rationalize their biological activities. This computational approach is widely used to predict how these ligands interact with the active sites of their target proteins.

In the development of anti-inflammatory agents, docking studies have been used to predict the binding poses of novel pyrrole derivatives within the active site of COX-2. These studies help to interpret the observed biological activity and can reveal new binding interactions not seen with standard drugs like diclofenac (B195802) or ibuprofen. For example, docking analyses have guided the design of N-pyrrole carboxylic acid derivatives to enhance interactions with key residues like Arg120 in the COX active site.

Similarly, in the design of antimycobacterial agents, docking was employed to understand the interactions between pyrrole-2-carbohydrazide derivatives and the active site of the target enzyme, Enoyl-acyl carrier protein reductase. For antioxidant pyrrole-benzimidazole derivatives, docking analysis with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) provided detailed information about the binding affinity and interactions that contribute to their antioxidant effects. These computational analyses are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective therapeutic agents.

Applications in Materials Science and Catalysis Research

Integration of Pyrrol-2-one Units in Polymeric Materials and Frameworks

The integration of pyrrol-2-one and its parent pyrrole (B145914) structures into polymers and frameworks is a strategy to develop materials with tailored properties. These nitrogen-rich heterocyclic compounds can be incorporated into conjugated microporous polymers (CMPs), which are noted for their robust architectures and large specific surface areas. frontiersin.org For instance, pyrrole-based CMPs have been synthesized through oxidative self-polymerization and have demonstrated potential in applications like gas storage and heterogeneous catalysis. frontiersin.org

The pyrrole ring is a foundational component in conductive polymers like polypyrrole (PPy), which transitions from an insulating to a conducting state through a process called doping. researchgate.net This property is crucial for applications in electro-conductive textiles, sensors, and energy storage devices. researchgate.net While direct research on polymers from "2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-" is limited, the broader class of pyrrolidone and diketopyrrolopyrrole (DPP) based polymers highlights the potential. DPP-containing polymers, for example, are valued in organic electronics for their performance in field-effect transistors and solar cells, owing to their planar structure and ability to form hydrogen bonds, which facilitates intermolecular π–π stacking. nih.gov

Furthermore, pyrrole-based linkers are being used to construct robust metal-organic frameworks (MOFs). acs.orgacs.org Zirconium-based MOFs constructed from pyrrolo-pyrrole tetracarboxylate linkers have shown high proton conductivity, a property valuable for fuel cell membranes and other electrochemical devices. acs.org The structural tunability of MOFs allows for the creation of materials with specific pore sizes and chemical environments, making them suitable for selective gas separation and catalysis. acs.orgyoutube.com The functionalization of pyrrole units within these frameworks can introduce active sites or modify the framework's interaction with guest molecules. rsc.org

Polymer/Framework TypePyrrole-based Monomer/Linker ExampleKey Properties & Potential Applications
Conjugated Microporous Polymers (CMPs) 1,2,4,5-tetra(pyrrol-2-ly)benzeneHigh specific surface area, good stability, catalytic activity. frontiersin.org
Conductive Polymers Pyrrole (for Polypyrrole)Electrical conductivity, chemical stability; used in sensors, actuators. researchgate.net
Diketopyrrolopyrrole (DPP) Polymers Dithienyl-substituted DPPAmbipolar charge transport, high charge carrier mobilities; for OFETs. nih.gov
Metal-Organic Frameworks (MOFs) Pyrrolo-pyrrole-based tetracarboxylateHigh proton conductivity, structural diversity; for fuel cells, catalysis. acs.org

Catalytic Roles and Ligand Design with Pyrrol-2-one Scaffolds

The pyrrole and pyrrolidone framework is a versatile scaffold for designing ligands for transition metal catalysis. The nitrogen atom and adjacent carbonyl groups in pyrrol-2-ones can act as coordination sites for metal ions, influencing the metal center's electronic properties and steric environment. This modulation is key to controlling catalytic activity and selectivity.

Pyrrole-2-carboxylic acid, a related derivative, has been successfully employed as a ligand in copper-catalyzed C-N cross-coupling reactions, specifically the monoarylation of anilines. nih.gov This demonstrates the capacity of the pyrrole ring to facilitate important bond-forming reactions. Similarly, pyrrole-based ligands have been synthesized for transition metal complexes aimed at mimicking the oxygen-evolving complex in photosynthesis, indicating their potential in water oxidation catalysis. researchgate.net

The synthesis of polysubstituted pyrroles, which can serve as complex ligands, is often challenging. However, novel catalytic methods, such as the titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes, are expanding the toolkit for creating these valuable structures. nih.gov These synthetic advancements open avenues for designing a wide array of pyrrole-based ligands with tailored electronic and steric properties for various catalytic applications. researchgate.netchemscene.com

In the context of heterogeneous catalysis, pyrrole-based conjugated microporous polymers (CMPs) have shown high activity for Knoevenagel condensation reactions. frontiersin.org The catalytic performance is attributed to the inherent porosity, high surface area, and the abundance of nitrogen active sites within the polymer structure. frontiersin.org These materials offer the advantage of being easily separable and recyclable, which is a significant consideration for industrial chemical processes. frontiersin.org

Catalytic ApplicationPyrrole Derivative/LigandMetal CatalystKey Findings
C-N Cross-Coupling Pyrrole-2-carboxylic acidCopper (CuI)Effective ligand for the monoarylation of anilines with aryl halides. nih.gov
Water Oxidation Tridentate pyrrole-based ligandCopper(II), Nickel(II)Synthesis of new complexes for potential application in artificial photosynthesis. researchgate.net
Knoevenagel Condensation Pyrrole-based CMPs(Heterogeneous)High catalytic activity and excellent recyclability due to porous structure and nitrogen sites. frontiersin.org
Pyrrole Synthesis N/ATitanium (Ti)A [2+2+1] cycloaddition method to produce polysubstituted pyrroles for ligand development. nih.gov

Dielectric Property Investigations of Pyrrolidone Derivatives

The study of dielectric properties is essential for developing materials used in electronic components like capacitors and insulators. Research into the dielectric properties of pyrrolidone derivatives, such as 2-pyrrolidone, provides insight into how their molecular structure influences their response to an external electric field.

Studies on binary mixtures of 2-pyrrolidone and water have shown that dielectric constants vary with temperature and composition, indicating significant intermolecular interactions. acs.org The analysis of the Kirkwood correlation factor, which relates the dielectric constant to the local ordering of molecules, suggests complex hydration behavior involving both hydrophobic and hydrophilic interactions. researchgate.net This fundamental understanding is crucial for applications where pyrrolidones might be used as solvents or additives in formulations for electronic materials.

Compound/MixtureInvestigated PropertyObservationReference
2-Pyrrolidone + Water Dielectric ConstantVaries with temperature and composition, indicating strong intermolecular forces. acs.org
Water + 2-Pyrrolidinone Kirkwood Correlation Factor (gK)Variation across composition range suggests complex hydrophobic and hydrophilic interactions. researchgate.net
Water + 1-Methyl-2-pyrrolidinone Excess Molar Volume & Isentropic CompressibilityLarge non-idealities observed, indicating significant changes in molecular packing upon mixing. researchgate.net
Water + 1-Vinyl-2-pyrrolidinone Deviations in Dynamic ViscosityTypical of systems with strong, complex intermolecular interactions. researchgate.net

Environmental Fate and Degradation Pathway Research

Photochemical and Biodegradation Studies

While direct studies on 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- are absent, research on related pyrrolidone derivatives provides valuable information on their degradation potential.

Photochemical Degradation:

Photochemical degradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation. Studies on N-methyl-2-pyrrolidone (NMP), a structurally similar compound, show that it can be degraded through photocatalysis. researchgate.netresearchgate.net For instance, in the presence of a titanium dioxide (TiO2) photocatalyst and UV light, NMP undergoes degradation. researchgate.netresearchgate.net The efficiency of this process is influenced by factors such as the concentration of the catalyst, pH, and temperature. researchgate.net One study found that the photocatalytic degradation of NMP can be modeled using pseudo-first-order kinetics, with different rate constants depending on the type of UV lamp used. researchgate.netresearchgate.net Another study on NMP enhanced its photodegradation using UV-C and peroxymonosulfate (B1194676) (PMS), achieving 97.5% degradation under specific conditions. nih.gov The degradation of another related compound, pyrrolidine (B122466), was also studied using photocatalysis with titanium dioxide, leading to its conversion to carbon dioxide and ammonia. ijcce.ac.ir

Interactive Data Table: Photocatalytic Degradation of N-methyl-2-pyrrolidone (NMP)

ParameterConditionDegradation Rate/EfficiencyReference
Catalyst TiO2Apparent rate constants (kobs) of 0.0454 min-1 (UVC), 0.0205 min-1 (UVA), 0.0125 min-1 (UVLED) researchgate.netresearchgate.net
pH Neutral or slightly acidicHighest photodegradation reaction rate researchgate.net
Temperature 45 °CMaximum oxidation rate (0.22 min–1) researchgate.net
Enhancer UV-C/PMS97.5% degradation of NMP nih.gov

Biodegradation:

Biodegradation is the breakdown of organic matter by microorganisms. The biodegradability of amides, the functional group present in 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-, has been the subject of various studies. Generally, the hydrolysis of the amide bond is a key step in their biodegradation. nih.govnih.gov

Research on a range of amides in natural pond water demonstrated that microbial transformation is a viable degradation pathway, with second-order rate constants varying significantly depending on the specific amide structure. nih.gov For some fatty acid amides, bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila have been shown to initiate degradation by hydrolyzing the amide bond. nih.gov The subsequent mineralization of the compound often depends on the biodegradability of the resulting amine and carboxylic acid. nih.gov

N-vinyl-2-pyrrolidone (NVP), another related pyrrolidone, is considered to be readily biodegradable. ashland.com This rapid degradation in aqueous environments suggests that significant environmental exposure is unlikely, except in cases of large spills. ashland.com

Metabolic Pathways in Environmental Systems

The metabolic pathways of a compound in environmental systems describe the series of biochemical reactions that transform the parent compound into various metabolites. For cyclic amides, hydrolysis of the amide bond is a common initial step in microbial metabolism. nih.govnih.gov

For some complex pyrrole-containing natural products like Pyrrolnitrin, the biosynthesis pathway in microorganisms such as Pseudomonas and Burkholderia is well-studied. nih.gov While this is a biosynthetic rather than a degradation pathway, it demonstrates the capability of microorganisms to metabolize complex pyrrole (B145914) structures. The degradation of such compounds in the environment would likely involve a series of enzymatic reactions, potentially reversing some of the biosynthetic steps.

The degradation of NMP in the UV-C/PMS system was found to proceed through the formation of several intermediates, which were identified using liquid chromatography-mass spectrometry (LC-MS). nih.gov This suggests that the degradation pathway involves a series of oxidation and bond-cleavage steps.

Due to the lack of specific studies on 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-, its precise metabolic fate in environmental systems remains speculative. However, based on the information available for related compounds, it is plausible that its degradation would be initiated by the hydrolysis of the cyclic amide bond, followed by further breakdown of the resulting linear molecule by soil and water microorganisms. The presence of the ethoxy group and the dihydro-pyrrolone ring will influence the specific enzymes and metabolic routes involved.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrolidinone derivatives is a well-explored area, but the demand for greener, more efficient, and atom-economical processes remains a significant driver of innovation. researchgate.netresearchgate.net Future research is increasingly directed towards methodologies that align with the principles of green chemistry.

Catalytic and Biocatalytic Approaches: There is a strong push to move away from stoichiometric reagents towards catalytic methods. This includes the development of novel transition-metal catalysts (e.g., using nickel, iridium) and organocatalysts that can facilitate the construction of the lactam ring with high efficiency and stereoselectivity. acs.orgmdpi.comacs.org Furthermore, biocatalytic methods using enzymes like transaminases or engineered myoglobin (B1173299) variants present a promising frontier for creating chiral lactams under mild, aqueous conditions, which is crucial for sustainable manufacturing. rsc.orgnih.gov

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules like pyrrolidinones from simple precursors in a single step, which reduces waste, saves time, and simplifies purification. rsc.org Future efforts will likely focus on expanding the scope of MCRs, such as the Castagnoli-Cushman reaction, to create a wider diversity of substituted pyrrolidinones, potentially under solvent-free conditions. researchgate.netrsc.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical oxidation or reduction methods, often avoiding harsh reagents. Developing electrochemical lactamization processes, potentially using CO2 as a carbonyl source, represents an innovative and sustainable strategy for synthesizing pyrrolidinone scaffolds. rsc.org

A summary of emerging synthetic strategies is presented below:

Synthetic StrategyKey AdvantagesFuture Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.govDiscovery of new enzymes, engineering enzymes for broader substrate scope.
Multicomponent Reactions High atom economy, operational simplicity, rapid assembly of molecular complexity. rsc.orgDevelopment of novel MCRs, application in solvent-free systems. researchgate.net
Electrosynthesis Avoids harsh chemical oxidants/reductants, potential use of CO2. rsc.orgBroadening substrate scope, improving reaction efficiency and scalability.
Flow Chemistry Enhanced safety, better process control, ease of scalability. digitellinc.comIntegration with other green technologies like biocatalysis for continuous manufacturing.

Exploration of New Biological Targets and Therapeutic Applications

The pyrrolidinone nucleus is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov A key future direction is the systematic exploration of new derivatives of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- to identify novel biological targets and expand their therapeutic utility.

Research has demonstrated the potential of pyrrolidinone derivatives in various therapeutic contexts:

Anticancer Agents: Certain pyrrolidone derivatives have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.gov

Antimicrobial Agents: The scaffold is present in compounds showing activity against various bacteria, including resistant strains, and fungi. researchgate.netrdd.edu.iq

Central Nervous System (CNS) Disorders: The pyrrolidinone ring is a core component of nootropic drugs and has been investigated for activity against neurodegenerative diseases. rdd.edu.iq

Anti-inflammatory Activity: Derivatives have been synthesized and evaluated as inhibitors of enzymes like lipoxygenase (LOX), showing potential for treating inflammatory conditions. nih.gov

Future research will focus on leveraging this known bioactivity to explore uncharted therapeutic areas. This involves synthesizing new libraries of derivatives and screening them against a wider range of biological targets, such as kinases, proteases, and GPCRs, to uncover new mechanisms of action and potential treatments for diseases ranging from metabolic disorders to rare genetic conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to pyrrolidinone derivatives holds immense promise. mdpi.com These computational tools can significantly accelerate the design-make-test-analyze cycle.

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the bioactivity of novel, unsynthesized pyrrolidinone derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govfrontiersin.org Similarly, models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process. mdpi.comfrontiersin.org

Generative Design: AI can be used to design entirely new molecules. Generative models, trained on the structural rules of known active compounds, can propose novel pyrrolidinone derivatives that are optimized for binding to a specific biological target.

Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate new biological targets for which pyrrolidinone-based inhibitors might be effective.

The application of ML to lactam-containing compounds, such as in the prediction of β-lactamase inhibitors, demonstrates the feasibility and power of these approaches for the pyrrolidinone class. researchgate.netnih.gov

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the vast chemical space accessible from the 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov

Combinatorial Libraries: This strategy allows for the rapid synthesis of large numbers of related compounds in a systematic way. acs.orgnih.gov The "split-and-pool" synthesis method, for instance, can generate millions of unique compounds for screening. nih.gov For pyrrolidinone derivatives, this means that various substituents can be efficiently introduced at different positions of the ring to create a diverse library for biological evaluation.

One-Bead-One-Compound (OBOC) Libraries: The OBOC method is a powerful platform where each bead in a mixture carries a single, unique compound. pepdd.comnih.gov This allows for the simultaneous screening of millions of compounds against a biological target (e.g., a protein or cell line). nih.gov Positive "hit" beads can be isolated, and the structure of the active compound can be determined. This approach streamlines the discovery of primary hits from large libraries. acs.org

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries for activity in a specific biological assay. acs.orgmdpi.com Future advancements will focus on developing more physiologically relevant and complex assays (e.g., cell-based, phenotypic screens) that can be adapted for HTS, providing richer data on the biological effects of the pyrrolidinone derivatives being tested.

The combination of combinatorial synthesis and HTS provides a powerful engine for discovering novel, biologically active derivatives, which can then be optimized into lead compounds for drug development. nih.govnih.gov

Challenges in Scale-Up Synthesis and Industrial Applications

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents a significant set of challenges. For derivatives of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- to find widespread commercial application, these hurdles must be overcome.

Key challenges include:

Process Robustness and Safety: Reactions that work well in the lab may not be safe or reliable on a large scale. Factors like heat transfer, mixing, and pressure control become critical. The use of hazardous reagents or unstable intermediates must be minimized.

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis depends heavily on the cost of raw materials. Future research must focus on synthetic routes that utilize inexpensive and readily available precursors.

Yield and Purity: Achieving high yields and purity is essential for a cost-effective process and for meeting regulatory standards, especially for pharmaceutical applications. This often requires extensive process optimization and the development of efficient, scalable purification methods.

Sustainability and Waste Management: Industrial processes generate significant amounts of waste. Developing sustainable synthetic routes with high atom economy and minimizing solvent use is both an environmental and economic imperative. researchgate.netdigitellinc.com Continuous manufacturing in flow reactors is an emerging solution that can offer better control, improved safety, and reduced waste compared to traditional batch processing. digitellinc.com

Successfully navigating these scale-up challenges is crucial for translating promising laboratory findings into commercially viable products, whether they are pharmaceuticals, agrochemicals, or specialty polymers. researchgate.net

Q & A

Q. Key Reaction Parameters :

  • Substrates : 4-Oxo-4-phenylbutanenitrile derivatives.
  • Base : KOH (1.5–2.0 equiv) in water or DMSO.
  • Solvent : DMSO or ethanol for cyclization; PE (petroleum ether) for chromatography.
  • Yields : 44–88%, depending on substituents .

How are purification methods optimized for these compounds?

Basic
Purification often combines column chromatography and recrystallization . For example:

  • Chromatography : Ethyl acetate/PE gradients (1:3 to 2:1) resolve structurally similar derivatives .
  • Recrystallization : Ethanol is preferred for polar derivatives (e.g., 5-hydroxy-3,5-diphenylpyrrolone), yielding white solids with sharp melting points (e.g., 234–236°C) .

Q. Critical Factors :

  • Rf Values : Optimize solvent ratios (e.g., toluene/ethyl acetate/water) for TLC monitoring .
  • Solvent Polarity : Ethanol removes hydrophilic impurities; PE eliminates non-polar byproducts .

How can NMR data discrepancies in structurally similar derivatives be resolved?

Advanced
Discrepancies arise from substituent effects or crystallization-induced shifts . For example:

  • Deuterated Solvents : Use DMSO-d₆ to resolve proton exchange in hydroxyl groups .
  • Impurity Checks : Compare HRMS data with theoretical values to confirm purity (e.g., Δ < 3 ppm) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in diastereomeric mixtures .

Q. Case Study :

  • Compound 8d (5-hydroxy-5-(4-ethylphenyl)-3-phenyl) showed δ 7.45–7.32 ppm (aromatic H), while 8m (5-(4-chlorophenyl)) exhibited downfield shifts (δ 7.68–7.52 ppm) due to electron-withdrawing Cl .

What strategies enhance yields in base-assisted cyclization reactions?

Q. Advanced

  • Base Selection : KOH outperforms NaOH due to stronger nucleophilicity, improving cyclization efficiency (e.g., 88% yield for 8d vs. 65% for 8c with NaOH) .
  • Solvent Optimization : DMSO enhances solubility of aromatic substrates, reducing side reactions .
  • Temperature Control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .

Q. Yield Comparison :

CompoundBaseSolventYield
8dKOHDMSO88%
8cNaOHEtOH65%
15kKOHH₂O67%

How do substituents influence the stability of pyrrolone derivatives?

Q. Advanced

  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 8p ) lower melting points (141–143°C) due to reduced crystallinity .
  • Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents (e.g., 8i , 8k ) increase thermal stability (melting points >160°C) .
  • Steric Effects : Bulky groups (e.g., naphthyl in 8n ) reduce reaction rates but enhance solid-state packing .

What analytical techniques validate the structural integrity of pyrrolone derivatives?

Q. Basic

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., δ 5.2–5.5 ppm for C5-hydroxy protons) .
  • FTIR : Detect carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl bands (3200–3400 cm⁻¹) .
  • HRMS : Verify molecular ions (e.g., [M+H]⁺ for 8o : calc. 365.1164, found 365.1167) .

How are reaction mechanisms elucidated for pyrrolone cyclization?

Q. Advanced

  • Kinetic Studies : Monitor intermediate formation via quenching experiments (e.g., trapping enolates with acetic anhydride) .
  • DFT Calculations : Model transition states to explain regioselectivity in aryl-substituted derivatives .
  • Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydroxyl group origin .

What causes contradictory melting points in structurally analogous compounds?

Q. Advanced

  • Polymorphism : Compounds like 15m (melting point 209–211°C) may crystallize in multiple forms .
  • Solvent Traces : Residual ethanol lowers observed melting points (e.g., 8l at 141°C vs. theoretical 150°C) .
  • Hygroscopicity : Hydroxyl-containing derivatives (e.g., 16a ) absorb moisture, broadening melting ranges .

How can computational tools predict pyrrolone reactivity?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate solvent effects on cyclization barriers .
  • QSAR Models : Correlate substituent Hammett constants (σ) with reaction rates .
  • Docking Studies : Predict bioactivity by modeling interactions with target enzymes (e.g., kinases) .

What protocols assess the biological activity of pyrrolone derivatives?

Q. Advanced

  • Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) using fluorescence-based kits .
  • Cell Viability : Screen anticancer activity via MTT assays (e.g., IC₅₀ values for HeLa cells) .
  • ADMET Profiling : Evaluate solubility (logP) and metabolic stability using liver microsomes .

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2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Reactant of Route 2
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.